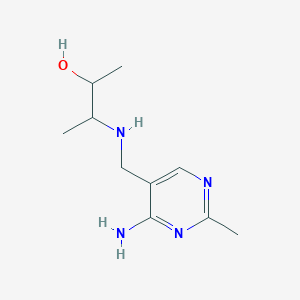![molecular formula C10H12O2S2 B15246959 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is an organic compound that belongs to the class of benzo[d][1,3]dioxoles. These compounds are characterized by a benzene ring fused with a dioxole ring, which is a five-membered ring containing two oxygen atoms. The presence of the bis(methylthio)methyl group adds unique chemical properties to this compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole typically involves the reaction of benzo[d][1,3]dioxole with bis(methylthio)methylating agents. One common method is the reaction of benzo[d][1,3]dioxole with bis(methylthio)methane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The bis(methylthio)methyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bis(methylthio)methyl group, yielding benzo[d][1,3]dioxole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzo[d][1,3]dioxole.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the electrophile used.
科学的研究の応用
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar core structure but lacking the bis(methylthio)methyl group.
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: A derivative with carboxylic acid groups, used in the synthesis of metal-organic frameworks.
5-Substituted Benzo[d][1,3]dioxole Derivatives: Various derivatives with different substituents at the 5-position, investigated for their biological activities.
Uniqueness
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is unique due to the presence of the bis(methylthio)methyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various fields .
特性
分子式 |
C10H12O2S2 |
|---|---|
分子量 |
228.3 g/mol |
IUPAC名 |
5-[bis(methylsulfanyl)methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2S2/c1-13-10(14-2)7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,6H2,1-2H3 |
InChIキー |
XJQNPWLVQWGCQA-UHFFFAOYSA-N |
正規SMILES |
CSC(C1=CC2=C(C=C1)OCO2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



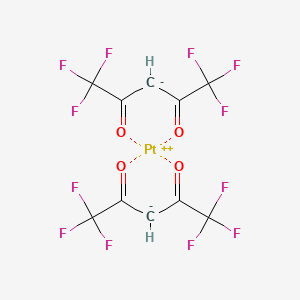
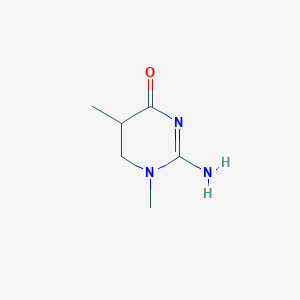
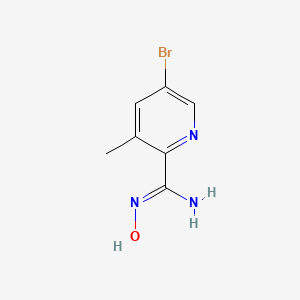
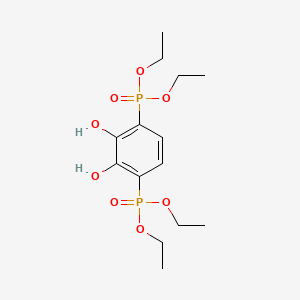
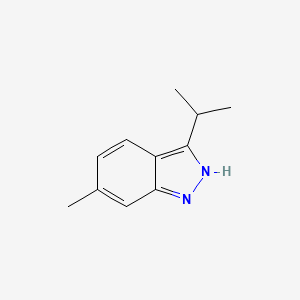
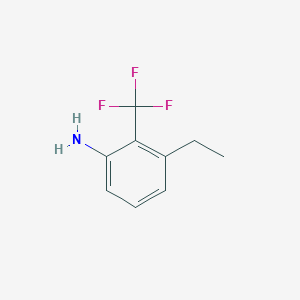
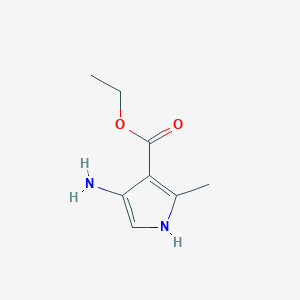
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)

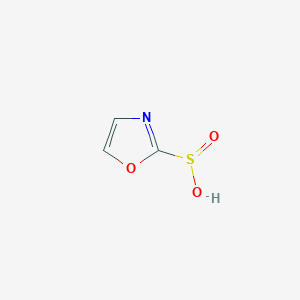
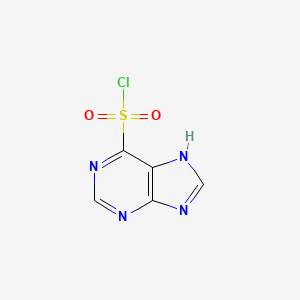
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
